molecular formula C7H17NO B2683268 6-Amino-1-heptanol CAS No. 910403-89-3

6-Amino-1-heptanol

Cat. No. B2683268
CAS RN: 910403-89-3
M. Wt: 131.219
InChI Key: YMEBREFRBIOYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-heptanol, also known as Aminohexyl Alcohol, is an organic compound with the linear formula H2N(CH2)6OH . It is an important fine chemical intermediate, containing hydroxyl and amino groups .


Synthesis Analysis

The synthesis of 6-Amino-1-heptanol involves adding toluene and caprolactam into a reaction vessel, stirring, adding alkali into the reaction vessel during stirring, and cooling the reaction temperature to room temperature to obtain a primary reaction solution . The process uses red aluminum as the reducing agent to synthesize the 6-amino-1-hexanol from the caprolactam .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-heptanol can be represented by the SMILES string NCCCCCCO . The InChI key for this compound is SUTWPJHCRAITLU-UHFFFAOYSA-N .


Chemical Reactions Analysis

6-Amino-1-hexanol can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine . It may also be used along with glutaric acid to generate poly(ester amide)s with excellent film- and fiber-forming properties .


Physical And Chemical Properties Analysis

6-Amino-1-heptanol is a light yellow solid with no distinct odor . It has a boiling point of 135-140°C/30mmHg (lit.) and a melting point of 54-58°C (lit.) . The molecular weight of this compound is 117.19 .

Scientific Research Applications

Membrane Fluidization and Cholesterol Displacement

6-Amino-1-heptanol, also known as 1-heptanol, has been shown to enhance membrane fluidization and displace cholesterol in cell membranes . This has significant implications for cell signaling, particularly in mast cells. Short-term exposure to 1-heptanol reduces membrane thermal stability and dysregulates mast cell signaling at multiple levels . Cells treated with 1-heptanol exhibit increased lateral mobility and decreased internalization of the FcεRI .

Inhibition of Mast Cell Effector Functions

The changes in membrane properties caused by 1-heptanol have functional consequences on mast cell signaling . Specifically, 1-heptanol inhibits SAPK/JNK phosphorylation and effector functions such as calcium response, degranulation, and cytokine production . This suggests that 1-heptanol-mediated membrane fluidization does not interfere with the earliest biochemical steps of FcεRI signaling, but instead inhibits the FcεRI internalization and mast cell effector functions .

Application in Spark-Ignition Engines

1-heptanol has been studied as an alternative fuel in spark-ignition engines . As the ratio of alcohol in fuel blends increases, fuel consumption also increases . NO X emission is higher, and CO and HC emissions are lower in alcohol-based fuel blends than G100 fuel . The highest thermal efficiency is 41.09% in G100 fuel at a power of 5 kW . As the ratio of alcohol in fuel blends increases, thermal efficiency decreases .

Environmental Impact

The environmental cost of the CO 2 emission released from the exhaust to the atmosphere is higher in alcohol-based fuels than G100 fuel . As a result of all analyses, it was concluded that hexanol and heptanol could be alternative fuels in spark-ignition engines under particular conditions .

Safety And Hazards

6-Amino-1-heptanol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-aminoheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBREFRBIOYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoheptan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.